In Silico DNA Gyrase Binding: 13-Hexyloxacyclotridec-10-en-2-one vs. Ciprofloxacin Standard
In a 2025 study of Centella asiatica leaf extracts, molecular docking analysis identified 13-Hexyloxacyclotridec-10-en-2-one as the compound with the highest DNA gyrase inhibition potential among 53 identified bioactive compounds. The compound demonstrated a binding energy of -7.4 Kcal/mol, which marginally exceeds that of ciprofloxacin (binding energy -7.3 Kcal/mol), the clinically established DNA gyrase inhibitor used as the drug standard in this assay [1]. This represents a 0.1 Kcal/mol advantage in predicted binding affinity.
Comparator (ciprofloxacin): -7.3 Kcal/mol
Difference: 0.1 Kcal/mol
| Evidence Dimension | DNA gyrase binding energy (in silico molecular docking) |
|---|---|
| Target Compound Data | -7.4 Kcal/mol |
| Comparator Or Baseline | Ciprofloxacin (drug standard): -7.3 Kcal/mol |
| Quantified Difference | 0.1 Kcal/mol lower (more favorable) binding energy for target compound |
| Conditions | In silico molecular docking; Centella asiatica leaf extract analysis; comparison performed within same computational model |
Why This Matters
For natural product antibacterial discovery programs, this in silico evidence identifies 13-Hexyloxacyclotridec-10-en-2-one as a candidate warranting further in vitro validation, with predicted binding affinity comparable to a known fluoroquinolone antibiotic.
- [1] Andriyanto, S., Maftuch, M., Andayani, S., Nafiqoh, N., Gardenia, L., Novita, H., Nursid, M. In silico and In vitro Antibacterial Activity of Centella asiatica Leaves Bioactive Compounds Against Aquaculture Pathogenic Bacteria. FAO AGRIS, 2025. View Source
